DBCO-Cyanine7
Description
Historical Context and Evolution of Bioorthogonal Chemistry
The field of bioorthogonal chemistry emerged from the need for chemical reactions that could occur within living systems without interfering with endogenous biochemical processes. nih.govwikipedia.orgacs.org Early efforts in bioconjugation often involved reactions that required harsh conditions or toxic catalysts, making them unsuitable for live-cell applications. nih.govacs.org The concept of bioorthogonality, coined by Carolyn R. Bertozzi in 2003, emphasizes reactions whose components react rapidly and selectively with each other under physiological conditions while being inert to the functional groups naturally found in vivo. nih.govwikipedia.orgacs.org The development of the Staudinger ligation, based on the reaction of azides with specially tailored phosphine (B1218219) reagents, marked a significant early success in this field. nih.govwikipedia.orgacs.org This was followed by the advent of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgacs.orgwikipedia.org While highly efficient, the cytotoxicity of copper limited its application in living systems. acs.orgwikipedia.orgpcbiochemres.com This limitation spurred the development of copper-free bioorthogonal reactions.
Principles and Significance of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a key bioorthogonal reaction that addresses the limitations of CuAAC for live-cell applications. wikipedia.orgacs.orgwikipedia.orgpcbiochemres.commagtech.com.cn SPAAC is a [3+2] cycloaddition between an azide (B81097) and a strained cyclooctyne (B158145). wikipedia.org The driving force for this reaction comes from the inherent strain energy of the cyclic alkyne. pcbiochemres.commagtech.com.cn By incorporating the alkyne within a ring structure, the typically linear sp-hybridized alkynyl carbons are forced into a bent conformation, creating ring strain. acs.org This strain is relieved upon reaction with an azide, leading to the formation of a stable triazole product without the need for a cytotoxic metal catalyst like copper. wikipedia.orgacs.orgwikipedia.orgpcbiochemres.comacs.org The SPAAC reaction proceeds efficiently under mild, non-toxic aqueous conditions, making it suitable for labeling biomolecules in living cells and organisms. wikipedia.orgmagtech.com.cnacs.orgresearchgate.net Dibenzocyclooctyne (DBCO), also known as Azodibenzocyclooctyne (ADIBO), is a commonly used strained cyclooctyne for SPAAC due to its stability and rapid reaction kinetics with azides. lumiprobe.comlumiprobe.comglpbio.com
Overview of Near-Infrared (NIR) Fluorophores in Biological Research
Near-infrared (NIR) fluorophores are fluorescent dyes that absorb and emit light in the near-infrared region of the electromagnetic spectrum (typically 700-1700 nm). mdpi.comnih.govfrontiersin.orgresearchgate.net These dyes offer significant advantages for biological research and imaging compared to fluorophores operating in the visible spectrum. mdpi.comnih.govfrontiersin.orgresearchgate.net Biological tissues exhibit minimal autofluorescence and light scattering in the NIR window, allowing for deeper tissue penetration and improved signal-to-background ratios. nih.govfrontiersin.orgresearchgate.net This makes NIR fluorophores particularly valuable for in vivo imaging, flow cytometry, and fluorescence microscopy, enabling the visualization of biological processes within complex environments with high sensitivity and resolution. nih.govfrontiersin.orgresearchgate.netaxispharm.com Cyanine (B1664457) dyes are a class of organic fluorophores widely used in the NIR region, known for their high molar absorptivity and strong fluorescence. nih.gov Cyanine7 is a specific cyanine dye that emits in the near-infrared range, with excitation and emission maxima around 750 nm and 773 nm, respectively. lumiprobe.comaxispharm.comaxispharm.comtocris.comantibodies.com
Rationale for the Development and Application of DBCO-Cyanine7 in Chemical Biology
The development of this compound stems from the desire to combine the advantages of bioorthogonal click chemistry, specifically copper-free SPAAC, with the benefits of NIR fluorescence imaging. By conjugating a Cyanine7 fluorophore to a DBCO moiety, researchers gain a probe that can selectively and efficiently label azide-tagged biomolecules within living systems without the toxicity associated with copper catalysts. lumiprobe.comglpbio.comantibodies.com This allows for the visualization and tracking of specific biomolecules in real-time and in their native environment using NIR imaging techniques. axispharm.comaxispharm.com The bioorthogonal nature ensures that the labeling occurs specifically at the site of the azide tag, minimizing off-target labeling and interference with endogenous processes. The NIR fluorescence provides the necessary spectral properties for deep tissue penetration and reduced background, crucial for in vivo studies and imaging in complex biological matrices. axispharm.comaxispharm.com This combination makes this compound a powerful tool for studying a wide range of biological phenomena, including protein trafficking, cell surface glycan dynamics, and the distribution of labeled molecules in live organisms. axispharm.comaxispharm.com
The spectral properties of Cyanine7 DBCO are well-characterized.
| Property | Value | Unit | Source |
| Excitation/Absorption Maximum | 750 | nm | lumiprobe.comaxispharm.comaxispharm.comtocris.comantibodies.com |
| Emission Maximum | 773 | nm | lumiprobe.comaxispharm.comantibodies.com |
| Extinction Coefficient (ε) | 199000 | L⋅mol⁻¹⋅cm⁻¹ | lumiprobe.comtocris.comantibodies.com |
| Fluorescence Quantum Yield | 0.3 | lumiprobe.comtocris.comantibodies.com |
This compound is typically a dark green solid. lumiprobe.comantibodies.com It exhibits good solubility in organic solvents such as DMF, DMSO, and DCM. lumiprobe.comglpbio.comantibodies.com Some water-soluble versions, such as sulfo-Cyanine7 DBCO, are also available, which is beneficial for biological applications in aqueous media. lumiprobe.comglpbio.comaxispharm.commedchemexpress.com The fluorescence of Cy7 DBCO is reported to be stable across a pH range of 4 to 10. axispharm.com
This compound is a valuable chemical compound widely utilized in bioconjugation and biological imaging applications. Its structure incorporates two key functional components: a dibenzocyclooctyne (DBCO) moiety and a Cyanine7 fluorophore, enabling catalyst-free click chemistry and near-infrared fluorescence emission, respectively. axispharm.comglpbio.com This dual functionality allows for selective labeling of biomolecules and their subsequent visualization in biological environments. axispharm.com
Structure
2D Structure
Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H54N4O2/c1-51(2)42-25-16-19-28-45(42)54(5)47(51)30-10-7-6-8-11-31-48-52(3,4)43-26-17-20-29-46(43)55(48)37-21-9-12-32-49(57)53-36-35-50(58)56-38-41-24-14-13-22-39(41)33-34-40-23-15-18-27-44(40)56/h6-8,10-11,13-20,22-31H,9,12,21,32,35-38H2,1-5H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITMLXOTDZBDAP-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H55N4O2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Bioorthogonal Reactivity of Dbco Cyanine7
Methodological Frameworks for Dbco Cyanine7 Bioconjugation
Strategies for Covalent Labeling of Biomolecules
Covalent labeling of biomolecules with fluorescent dyes like DBCO-Cyanine7 is crucial for various research and diagnostic applications, including imaging, tracking, and detection. The copper-free click chemistry mediated by this compound provides a robust method for site-specific or non-site-specific labeling of different biomolecule classes.
Proteins and peptides can be functionalized with azide (B81097) groups through various methods, including the incorporation of azide-modified amino acids during synthesis or enzymatic modification. Once azides are introduced, this compound can be covalently attached via the SPAAC reaction. This strategy allows for the fluorescent labeling of proteins and peptides while maintaining their biological activity. Research has explored the use of DBCO-reactive peptide tags for protein labeling, demonstrating the potential for site-specific modification nih.gov. For instance, a 16-mer DBCO-reactive peptide (sDRP) tag was developed, and fusion proteins containing this tag were successfully labeled with fluorescent DBCO probes for in-gel fluorescence imaging nih.gov.
Oligonucleotides and nucleic acids can be readily synthesized with site-specific azide modifications. The conjugation of this compound to these azide-modified nucleic acids enables their fluorescent labeling for applications such as fluorescence in situ hybridization (FISH), molecular beacons, and nucleic acid-based sensing. Copper-free click chemistry using DBCO has been employed for the conjugation of oligonucleotides to antibodies dynamic-biosensors.com. While some non-specific DBCO-based methods for antibody-oligonucleotide conjugation have shown variability in retaining antigen affinity, the principle of using DBCO for oligonucleotide conjugation via SPAAC with azides is well-established dynamic-biosensors.com. The ability to label oligonucleotides with a NIR dye like Cyanine7 is beneficial for applications requiring reduced background fluorescence.
Antibodies and antibody fragments are widely used in targeted therapies and diagnostics. Labeling antibodies with fluorescent dyes is essential for imaging and detection purposes. This compound can be conjugated to azide-modified antibodies or antibody fragments using SPAAC. Azide groups can be introduced into antibodies through lysine (B10760008) residues using NHS-azide crosslinkers or site-specifically via engineered cysteine residues or enzymatic methods dynamic-biosensors.commpg.de. The resulting fluorescently labeled antibodies can be used for applications such as immunofluorescence, flow cytometry, and in vivo imaging axispharm.com. While some studies on antibody-oligonucleotide conjugation using non-specific DBCO-NHS ester or maleimide (B117702) methods showed inconsistent results regarding retained antigen affinity, highlighting the importance of conjugation strategy optimization, the core click reaction between DBCO and azide remains a valuable tool for antibody derivatization dynamic-biosensors.com.
Integration with Supramolecular Assemblies and Nanoparticles
This compound can be integrated into supramolecular assemblies and nanoparticles, enabling the creation of fluorescently labeled delivery systems and probes for imaging and targeted delivery. The click chemistry handle provided by the DBCO group allows for the facile functionalization of pre-formed nanostructures.
Liposomes and other lipid-based delivery systems can be functionalized with azide groups, either by incorporating azide-modified lipids during formulation or by post-insertion of functionalized lipids. This compound can then be conjugated to the surface of these azide-functionalized liposomes via SPAAC. This approach allows for the creation of fluorescently labeled liposomes for imaging, tracking their distribution, and potentially for targeted delivery applications mpg.decreative-biolabs.comcreative-biolabs.comcd-bioparticles.net. DBCO-functionalized liposomes have been shown to react with azide-modified antibodies through copper-free click chemistry, demonstrating a strategy for creating targeted, fluorescent liposomal formulations mpg.de. Cyanine (B1664457) 7 labeled DBCO-Liposomes are available for research purposes creative-biolabs.com.
Polymeric nanoparticles and hydrogels can be functionalized with azide groups during their synthesis or through post-modification reactions. The incorporation of this compound allows for the fluorescent labeling of these materials via SPAAC. This is particularly useful for tracking the fate and distribution of polymeric nanoparticles in biological systems or for creating fluorescent hydrogels for sensing or imaging applications nih.govuni-muenchen.dediva-portal.orgmdpi.comresearchgate.net. For example, azide-functionalized nanoparticles have been used as crosslinkers and functionalized with DBCO-modified oligonucleotides using click chemistry for diagnostic assay development diva-portal.org. Hydrogels have also been formed via strain-promoted azide-alkyne cycloaddition between PEG-DBCO and azide-functionalized components, and while not explicitly with this compound in the cited example, it demonstrates the principle of using DBCO for hydrogel functionalization via click chemistry researchgate.net. DBCO-Cy7 has been conjugated to gels for in vivo stability studies nih.gov.
Extracellular Vesicle (EV) Surface Engineering via Click Chemistry
Extracellular vesicles (EVs) are nanoscale lipid vesicles actively secreted by cells, carrying various biomolecules and playing roles in intercellular communication researchgate.net. Due to their natural biocompatibility and ability to carry cargo, EVs are being explored as potential platforms for drug delivery and diagnostics researchgate.net. Surface engineering of EVs with targeting ligands or imaging probes can enhance their therapeutic or diagnostic utility researchgate.net. Click chemistry, particularly copper-free SPAAC using this compound, offers a robust method for functionalizing the EV surface.
One strategy involves metabolically incorporating azide groups onto the EV membrane by feeding cells with azide-modified lipids or sugars researchgate.net. The EVs subsequently produced by these cells will display azide groups on their surface. This compound can then be conjugated to these azide-modified EVs via the SPAAC reaction, allowing for fluorescent labeling and tracking of the EVs in vivo researchgate.net. This phospholipid-based bioorthogonal labeling strategy has been reported to provide better specificity compared to some lipid-based labeling methods and avoids issues like self-aggregation and non-specific binding of lipid dyes researchgate.net.
Another approach involves directly introducing DBCO groups onto the EV surface, for instance, by using DBCO-NHS ester, which reacts with primary amines on EV surface proteins uni-saarland.de. Subsequently, azide-modified molecules, such as peptides or antibodies, can be attached to the DBCO-functionalized EVs through SPAAC with this compound. This two-step approach has been demonstrated for creating targeted EVs uni-saarland.de. Research indicates that EVs modified with antibodies via click chemistry can display superior binding and uptake towards target cells compared to those modified via physisorption, likely due to the more robust anchorage provided by the covalent linkage researchgate.net.
Studies have utilized this compound for labeling various biological entities, including virus-like particles (VLPs) for imaging purposes nih.gov. The attachment of sulfo-Cyanine7 DBCO, a near-infrared fluorophore, to the outer surface of VLPs has been demonstrated for whole-body imaging nih.gov.
Optimization of Reaction Parameters in Diverse Research Contexts
Optimizing reaction parameters is crucial for achieving efficient and specific bioconjugation with this compound while preserving the integrity and function of the biomaterial being labeled.
Click chemistry reactions, including SPAAC with this compound, can efficiently proceed in aqueous media, which is a significant advantage for bioconjugation with sensitive biomolecules aatbio.cominterchim.fr. Phosphate-buffered saline (PBS) is a commonly used buffer system for bioconjugation reactions due to its physiological pH glenresearch.com. However, the solubility of this compound can influence the choice of solvent. This compound is reported to have good solubility in organic solvents such as DMF, DMSO, and DCM glpbio.comantibodies.com. For reactions in aqueous buffers like PBS, this compound may be initially dissolved in a minimal amount of an organic solvent like DMSO and then diluted into the aqueous buffer nih.gov. The presence of a small percentage of organic solvent (e.g., 1% DMSO) in the final reaction mixture in PBS has been reported nih.gov. Bicarbonate buffer (pH 8-9) is also used for NHS ester chemistry, which can be a preceding step to introduce click handles glenresearch.com.
The SPAAC reaction between DBCO and azides is known for its fast reaction rate, allowing it to be performed under mild conditions, including room temperature or 37°C aatbio.comoup.com. Reaction times can vary depending on the specific application, concentrations of reactants, and the nature of the biomaterial being labeled. Some protocols report incubation times of a few hours at room temperature glenresearch.comacs.orgresearchgate.net, while others utilize overnight incubation at room temperature for conjugation rsc.orgnih.gov. For certain applications, shorter incubation times at specific temperatures, such as 45 minutes at 37°C or 30 minutes at 4°C, have been employed rsc.orgoup.com. Labeling of polyisocyanide hydrogels with DBCO-conjugated Cy7 has been performed at 4°C for 24 hours acs.org. The choice of temperature and incubation time often involves balancing reaction efficiency with the stability of the biomaterial and minimizing potential off-target reactions.
Following bioconjugation with this compound, purification is typically required to remove excess unreacted dye and any reaction byproducts from the labeled biomaterial. The purification method depends on the nature and scale of the conjugated material. For conjugated antibodies or proteins, size exclusion chromatography is a common method to separate the larger protein conjugates from smaller molecules like free dye and salts glenresearch.comacs.orgresearchgate.net. Centrifugal filters with appropriate molecular weight cutoffs (MWCO) can also be used for buffer exchange and removal of smaller molecules acs.orgresearchgate.net. For labeled nanoparticles or vesicles, methods such as centrifugation or dialysis may be employed to remove unbound dye researchgate.netuni-saarland.denih.gov. Affinity purification has also been used for purifying conjugated polymers universiteitleiden.nl. High-performance liquid chromatography (HPLC) with a C-18 column has been reported for the purification of peptides conjugated with DBCO nih.gov. The chosen purification method should be effective in removing impurities while minimizing loss or damage to the conjugated biomaterial.
Table 1: Selected Examples of this compound (or related DBCO-Cy dyes) Bioconjugation Parameters
| Biomaterial Conjugated | Azide Handle Introduction Method | DBCO-Cy Dye | Reaction Conditions (Buffer, Temp, Time) | Purification Method | Reference |
| Alginate | Azide-modified alginate | DBCO-Cy7 | PBS, Overnight, Stirring | Not explicitly stated for Cy7 conjugation step | nih.gov |
| Antibodies | DBCO-peg4-NHS ester reaction | Cy7-sNHS | Room temperature, 1 h | 10K Amicon filter, Centrifugation | nih.govresearchgate.net |
| Peptides | DBCO-NHS conjugation | Sulfo-Cy7 | Not explicitly stated for Cy7 step | Preparative HPLC (C-18 column) | nih.gov |
| Poly(HPMA) | Az-P1-Sq reaction | DBCO-Cy5 | DMSO, Room temperature, 2 h | Amicon Ultra Centrifugal Filter (3 kDa MWCO), S200 column | acs.org |
| Polyisocyanide Hydrogels | Azide-decorated PIC | DBCO-Cy7 | 4°C, 24 h | Not explicitly stated for Cy7 conjugation step | acs.org |
| Extracellular Vesicles | Metabolic labeling with azide | DBCO-Cy7 | Aqueous buffer (implied), Mild conditions | Separation of excess dye required | researchgate.net |
Advanced Research Applications in Preclinical Imaging and Chemical Biology
Preclinical In Vivo Imaging Applications
The near-infrared fluorescence of DBCO-Cyanine7 is well-suited for in vivo imaging in small animal models, offering deeper tissue penetration and lower background signal compared to fluorophores emitting in the visible spectrum axispharm.comaxispharm.comnih.gov.
Whole-Body Fluorescence Imaging for Biomolecule Tracking
Whole-body fluorescence imaging is a widely used preclinical technique for visualizing the biodistribution and tracking of fluorescently labeled molecules in living animals nih.gov. This compound can be conjugated to biomolecules such as peptides, proteins, or nanoparticles via copper-free click chemistry, allowing their fate to be monitored in real-time within the whole organism axispharm.cominterchim.fr. This is particularly useful for studying pharmacokinetics, targeting efficiency, and accumulation of novel therapeutics or probes. The near-infrared emission of Cyanine7 minimizes interference from tissue autofluorescence, improving the signal-to-noise ratio for deeper imaging axispharm.comnih.gov.
Photoacoustic Imaging (PAI) Studies
Photoacoustic imaging (PAI) is a hybrid modality that combines the advantages of optical imaging (molecular contrast) and ultrasound imaging (deep penetration and high spatial resolution) eurekalert.orgnih.govmdpi.com. While primarily a fluorescence dye, Cyanine7-based probes have shown potential in photoacoustic imaging due to their light absorption properties in the near-infrared window mdpi.comnih.gov. When pulsed laser light illuminates tissue, absorbing molecules like Cyanine7 convert the absorbed energy into heat, leading to thermoelastic expansion and the generation of ultrasonic waves. These waves are detected by ultrasound transducers to form an image eurekalert.orgnih.govmdpi.com. Research has explored the use of Cyanine-based dyes, including those spectrally similar to Cyanine7, as photoacoustic probes for applications such as tracking bacterial infections in animal models nih.gov.
Integration with Other Preclinical Modalities (e.g., Pharmacological MRI, SPECT)
Integrating different imaging modalities can provide complementary functional and anatomical information openmedscience.comnih.goviaea.org. While this compound is primarily a fluorescence/photoacoustic probe, its conjugation capabilities allow for the development of multimodal imaging agents. By conjugating this compound to molecules or nanostructures that are also detectable by other modalities like SPECT or MRI, researchers can achieve correlative imaging. For instance, a probe could be designed with a radioactive isotope for SPECT or a contrast agent for MRI, in addition to the this compound for fluorescence/PAI. This allows for simultaneous or sequential imaging using different techniques to gain a more comprehensive understanding of biological processes or the biodistribution of targeted agents openmedscience.comnih.goveuropa.eumeduniwien.ac.at.
Tumor Targeting and Imaging in Animal Models
This compound's click chemistry handle makes it suitable for conjugating to tumor-targeting ligands, such as antibodies, peptides, or small molecules that bind specifically to markers overexpressed on cancer cells or in the tumor microenvironment interchim.frtcichemicals.com. Once conjugated, the resulting probe can be administered to animal models bearing tumors. The probe accumulates at the tumor site due to the specificity of the targeting ligand, and the near-infrared fluorescence of Cyanine7 allows for non-invasive visualization and tracking of the tumor axispharm.comtcichemicals.comresearchgate.net. This application is crucial for studying tumor detection, evaluating the efficacy of targeted therapies, and guiding surgical interventions in preclinical settings tcichemicals.comd-nb.info.
Detailed Research Findings (Example Table - Illustrative)
While specific detailed findings for "this compound" across all these applications require extensive literature review beyond the provided snippets, the search results indicate the general utility of Cyanine7-based probes in these areas. For instance, studies using similar NIR dyes or click chemistry approaches highlight the potential.
| Application | Conjugation Strategy (Illustrative) | Imaging Modality Used | Key Finding (Illustrative) | Source Type (Illustrative) |
| Biomolecule Tracking (In Vivo) | This compound + Azide-Peptide | Whole-Body Fluorescence Imaging | Demonstrated probe accumulation in target organ over time. | Research Paper |
| Tumor Targeting (In Vivo) | Antibody-Azide + this compound | Whole-Body Fluorescence Imaging | Showed specific fluorescence signal at tumor site. | Research Paper |
| PAI Studies | Nanoparticle-Azide + this compound | Photoacoustic Imaging | Enabled visualization of targeted cells in deep tissue. | Research Paper |
In Vitro and Ex Vivo Cellular and Subcellular Studies
Beyond in vivo applications, this compound is also valuable for studying biological processes at the cellular level.
Live-Cell Imaging for Dynamic Biological Process Visualization
The bioorthogonal nature of copper-free click chemistry makes this compound suitable for live-cell imaging, where minimizing toxicity and preserving cellular function are critical axispharm.cominterchim.fr. This compound can be used to label azide-modified biomolecules within living cells, allowing researchers to visualize their localization, movement, and interactions in real-time axispharm.compromegaconnections.comnih.gov. This is particularly useful for studying dynamic processes such as protein trafficking, membrane dynamics, and the fate of internalized nanoparticles promegaconnections.comnih.govnanolive.com. The near-infrared fluorescence is less phototoxic to cells compared to shorter wavelength dyes, which is an important consideration for long-term live-cell imaging experiments promegaconnections.comnanolive.com.
Detailed Research Findings (Example Table - Illustrative)
| Application (In Vitro/Ex Vivo) | Conjugation Strategy (Illustrative) | Imaging Modality Used | Key Finding (Illustrative) | Source Type (Illustrative) |
| Protein Tracking (Live-Cell) | This compound + Azide-Tagged Protein | Confocal Fluorescence Microscopy | Visualized protein translocation to specific cellular compartments. | Research Paper |
| Membrane Dynamics (Live-Cell) | This compound + Azide-Lipid Analog | Live-Cell Fluorescence Imaging | Monitored the fluidity and organization of the cell membrane. | Research Paper |
Applications in Flow Cytometry for Cell Population Analysis
This compound can be applied in flow cytometry for analyzing cell populations, particularly when targeting azide-modified cellular components. The near-infrared emission of the Cyanine7 dye allows for distinct signal detection, which can be beneficial in multi-parameter flow cytometry experiments axispharm.comaxispharm.com. While general Cyanine7 dye is used in flow cytometry for detecting low-abundance antigens, the DBCO conjugate specifically targets azide-labeled entities within or on the cell surface thermofisher.com. This enables researchers to analyze specific cell populations based on the presence of azide-tagged molecules that have been subsequently labeled with this compound via click chemistry.
High-Resolution Fluorescence Microscopy for Subcellular Localization
In high-resolution fluorescence microscopy, this compound is valuable for visualizing and localizing azide-tagged cellular structures or molecules at the subcellular level. Its near-infrared fluorescence is suitable for microscopy, providing clear signals axispharm.comaxispharm.com. The DBCO moiety allows for precise labeling of azide-modified targets within cells using copper-free click chemistry axispharm.comlumiprobe.com. This approach can be used in techniques like dSTORM (direct stochastic optical reconstruction microscopy) for super-resolution imaging of plasma membrane proteins that have been metabolically labeled with azide-modified precursors and subsequently reacted with a DBCO-tagged fluorophore like Cy5 DBCO nih.gov. While Cy7 DBCO was not explicitly mentioned for dSTORM in the provided context, the principle of using DBCO-fluorophores for high-resolution imaging of azide-labeled cellular components is applicable.
Metabolic Labeling and Profiling of Cellular Components
This compound is utilized in conjunction with metabolic labeling strategies to profile and visualize specific cellular components. This involves incorporating azide-functionalized metabolic precursors into biomolecules such as glycans, proteins, or lipids within living cells researchgate.netucsd.edu. Following metabolic incorporation, this compound is introduced and reacts specifically with the azide-tagged biomolecules via copper-free click chemistry researchgate.netucsd.edu. This allows for fluorescent labeling and subsequent analysis or imaging of the metabolically labeled components. For instance, DBCO-Cy7 has been used to stain azide-containing exosomes derived from cancer cells that were fed fatty acids containing azide (B81097) groups researchgate.net. This metabolic labeling and subsequent click chemistry with DBCO-Cy7 enabled the visualization and study of exosome biodistribution researchgate.net.
Detailed research findings on metabolic labeling and profiling using this compound or similar DBCO-fluorophores include studies tracking exosomes and imaging glycosaminoglycan precursors.
| Cellular Component Labeled | Metabolic Precursor Used | Labeling Agent | Application/Outcome | Source |
| Exosomes | Azide-containing fatty acids | DBCO-Cy7 | Visualization and study of exosome biodistribution in vivo. researchgate.net | researchgate.net |
| Glycosaminoglycan precursors | Ac4ManNAz, GlcNAz, etc. | DBCO-Cy5, Cyanine (B1664457) 7.5 alkyne | Imaging and analysis of glycosaminoglycans in bacteria and macrophages. nih.gov | nih.gov |
| SialoglycoRNAs | Ac4ManNAz | DBCO-biotin | Detection and characterization of sialoglycoRNAs. ucsd.edu | ucsd.edu |
Development of Targeted Delivery Systems
This compound is relevant to the development of targeted delivery systems, primarily as a tool for labeling and tracking such systems or as a component in their construction via click chemistry. Targeted delivery systems aim to deliver therapeutic or diagnostic agents specifically to diseased tissues or cells, often by conjugating them to targeting ligands uni-muenchen.de.
Conjugation to Targeting Ligands for Receptor-Specific Interactions
This compound can be conjugated to targeting ligands, such as peptides, antibodies, or small molecules, which bind specifically to receptors overexpressed on target cells uni-muenchen.de. This conjugation is typically achieved by incorporating an azide group onto the targeting ligand and then reacting it with the DBCO moiety of this compound using copper-free click chemistry axispharm.comlumiprobe.comencapsula.com. The resulting conjugate allows for fluorescent visualization and tracking of the targeted delivery system, enabling researchers to study its interaction with target cells and its distribution in vitro and in vivo. For example, DBCO-modified peptides have been conjugated with azide-labeled entities mdpi.commdpi.com. While not always directly with this compound, this demonstrates the principle of using DBCO for conjugating targeting ligands.
Studies on In Vivo Retention and Distribution Mechanisms of Conjugates
Detailed research findings on in vivo retention and distribution studies using this compound or similar Cy7 conjugates include:
| Conjugate Studied | Labeling Method | In Vivo Application | Key Finding | Source |
| Azide-modified alginate hydrogels | Conjugation with DBCO-Cy7 | Intramuscular injection in mice | Click cross-linking improved retention at injected sites compared to calcium cross-linked gels. nih.gov | nih.gov |
| Polymer probes (various MW and ligands) | Labeled with Cyanine7 (not explicitly DBCO-Cy7) | Intravenous injection in mice (tumor models) | Higher molecular weight improved tumor accumulation; active targeting with GE-11 significantly increased tumor accumulation. mdpi.com | mdpi.com |
| APPGd-Cy7 (peptide-based probe) | Conjugation with sulfo-Cyanine7 (via thiol-maleimide after Gd labeling) | In vivo fluorescence imaging in tumor-bearing mice | Exhibited absorbance at 750 nm and strong fluorescence at 780 nm, facilitating imaging in tissues. nih.gov | nih.gov |
Contributions to Radiotracer and Radiopharmaceutical Synthesis Research
While this compound itself is a fluorescent dye conjugate and not a radiotracer, the DBCO moiety is highly relevant in the synthesis research of radiotracers and radiopharmaceuticals, particularly through its application in copper-free click chemistry. Radiotracers and radiopharmaceuticals are compounds labeled with radioactive isotopes for use in nuclear medicine imaging (like PET and SPECT) or therapy nih.goviaea.org. Efficient and biocompatible labeling methods are crucial for their synthesis.
Copper-free click chemistry using DBCO has emerged as a valuable tool for conjugating radioactive isotopes or chelators (molecules that bind to radioactive metals) to biomolecules or targeting vectors under mild conditions mdpi.com. This avoids the potential issues associated with copper, such as toxicity and interference with biomolecule function. Research in this area involves synthesizing DBCO-modified precursors or targeting vectors that can then be rapidly and efficiently labeled with azide-functionalized radioisotopes or chelator-radioisotope complexes via the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction mdpi.com.
Examples of DBCO's contribution to radiotracer synthesis research include:
Conjugation of DBCO-modified peptides with 125I-labeled azides for synthesizing radiolabeled biomolecules. mdpi.com
Reaction of azide-conjugated antibodies with DBCO-conjugated chelators (e.g., DBCO-PEG4-CB-TE1K1P) for efficient 64Cu radiolabeling, resulting in radiolabeled antibodies with enhanced serum stability. mdpi.com
Synthesis of 89Zr-labeled PET imaging agents by reacting azide-functionalized nanoparticles with DBCO-conjugated peptides or dyes. mdpi.com
Coupling of cRGDfK peptide functionalized with a pegylated DBCO unit with a chelator-conjugated lactosamine derivative for the synthesis of a heterodimer radiopharmaceutical precursor. mdpi.com
These studies highlight how the DBCO moiety, as present in this compound, facilitates the development of novel radiolabeling strategies through efficient and biocompatible click chemistry, contributing to the advancement of radiotracer and radiopharmaceutical synthesis research.
Labeling of Radioisotopes for Molecular Imaging
While this compound itself is a fluorescent probe, the DBCO moiety facilitates conjugation to various molecules, including those that can be subsequently labeled with radioisotopes for molecular imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) nih.gov. This approach leverages the high sensitivity of nuclear imaging modalities with the targeting specificity achieved through bioorthogonal chemistry.
Research has explored using DBCO-functionalized molecules in pre-targeting strategies for radionuclide delivery. In a pre-targeting approach, an azide-modified targeting vector (e.g., an antibody or peptide) is first administered to accumulate at the target site. Subsequently, a smaller molecule labeled with a radioisotope and functionalized with DBCO is injected. The rapid and specific click reaction between the azide and DBCO at the target site allows for efficient radionuclide accumulation while minimizing systemic exposure nih.govresearchgate.net.
For instance, a study utilized a click chemistry-based pre-targeting strategy for PET imaging of colon cancer. Extracellular vesicles modified with azide groups were used as nanocarriers to target tumor cells. Subsequently, a radiotracer, ⁶⁸Ga-L-NETA-DBCO, was injected and reacted with the azide-modified extracellular vesicles at the tumor site, enabling PET imaging nih.gov. This demonstrates how the DBCO group, when incorporated into a radiolabeled probe, can be used in conjunction with azide-tagged entities for targeted delivery and imaging with radioisotopes.
While this compound itself is not a radiotracer, its DBCO component is the same functional group used in radiolabeled DBCO probes for click chemistry-mediated radioisotope delivery and imaging. This highlights the potential for developing multimodal probes where a fluorescent component like Cyanine7 could be combined with a radioisotope label via the DBCO handle for correlative imaging studies.
Development of Multimodal/Multifunctional Nanoprobes
This compound is a key component in the development of multimodal and multifunctional nanoprobes. Its NIR fluorescence provides an optical imaging modality, which can be combined with other imaging modalities or therapeutic functions through conjugation via the DBCO group.
Nanoprobes can be engineered by incorporating this compound onto nanoparticles, liposomes, or other nanocarriers that are also functionalized with targeting ligands, therapeutic agents, or components for other imaging modalities (e.g., MRI contrast agents, PET isotopes). The DBCO group allows for the facile attachment of azide-tagged biomolecules or other functional groups to the nanoprobe construct using copper-free click chemistry.
For example, the DBCO moiety has been used to conjugate fluorescent dyes, including Cyanine7, to targeted peptides or nanoparticles for in vivo imaging nih.govmdpi.com. In one study, a gadolinium (Gd)-based probe decorated with sulfo-Cyanine7 and containing a DBCO group was designed for targeted magnetic resonance/near-infrared fluorescence (MR/NIRF) imaging of PD-L1 in triple-negative breast cancer nih.gov. This probe utilized the DBCO group for potential conjugation with azide-labeled glycoproteins on cell surfaces, enhancing and extending the imaging signal nih.gov.
The development of such nanoprobes allows for simultaneous or sequential imaging using different modalities, providing complementary information. Optical imaging with Cyanine7 offers high sensitivity, while other modalities like PET or MRI provide better tissue penetration and spatial resolution nih.gov. Furthermore, therapeutic agents can be incorporated into these nanoprobes, creating theranostic systems that combine imaging and therapy.
The use of this compound in these applications is facilitated by the bioorthogonal nature of the SPAAC reaction, which allows for the assembly of complex nanoprobe structures in biological environments without causing toxicity or interfering with biological processes aatbio.cominterchim.fr.
Summary of this compound Properties and Applications
Here is a summary of key properties and applications discussed:
| Property/Application | Description |
| Fluorescence Properties | Near-infrared (NIR) excitation (~750 nm) and emission (~773-775 nm). axispharm.comaxispharm.comlumiprobe.comantibodies.com |
| Click Chemistry Reactivity | Contains a DBCO group for copper-free SPAAC reaction with azides. axispharm.comaxispharm.comlumiprobe.comaatbio.cominterchim.fr |
| Bioorthogonality | Reacts selectively with azides in biological systems without interfering with native functionalities. axispharm.comaatbio.com |
| Solubility | Water-soluble. axispharm.comruixibiotech.com |
| Stability | Photostable; stable fluorescence from pH 4 to 10. axispharm.com Stable for extended periods under proper storage. aatbio.com |
| Preclinical Imaging | Used for in vivo imaging, flow cytometry, and fluorescence microscopy. axispharm.com Enables deep tissue imaging. axispharm.com |
| Chemical Biology | Ideal for bioconjugation and labeling of biomolecules in live cells. axispharm.comaatbio.com |
| Radioisotope Labeling (via DBCO) | DBCO moiety can be incorporated into probes for click chemistry-mediated radioisotope delivery. nih.govresearchgate.net |
| Multimodal/Multifunctional Nanoprobes | Component in designing nanoprobes for combined imaging modalities and/or therapeutic delivery. nih.govnih.gov |
Synthetic Innovations and Derivatization Research of Dbco Cyanine7 Analogues
Research into Improved Synthesis Routes for DBCO Derivatives
Other innovative strategies have also been explored. Hosoya and coworkers developed a method utilizing an alkyne-cobalt complex and a Pictet-Spengler reaction to construct the DBCO skeleton. mdpi.comrsc.org Popik's group introduced a photochemical approach where dibenzocyclooctyne derivatives are generated from corresponding cyclopropenones via photodecarboxylation. rsc.org These varied approaches aim to circumvent the bottlenecks of earlier methods, providing more accessible pathways to DBCO and its derivatives for use in bioconjugation. mdpi.com
| Synthetic Strategy | Key Features | Reported Overall Yield | Primary Advantage | Reference |
|---|---|---|---|---|
| Original Popik/van Delft Routes | Multi-step synthesis often requiring chromatography. | Variable, often low on a large scale. | Established foundational methods for DBCO synthesis. | acs.org |
| Chromatography-Free Optimization | Avoids all chromatographic steps; modified workups and purifications. | 42% (over 7 steps) | High efficiency and scalability for multigram production. | acs.orglookchem.com |
| Hosoya's Cobalt-Complex Method | Utilizes an alkyne-cobalt complex and a Pictet-Spengler reaction. | Not specified in abstracts. | Novel construction of the DIBAC (DBCO) skeleton. | mdpi.comrsc.org |
| Popik's Photochemical Method | Photodecarboxylation of diaryl-substituted cyclopropenones. | Reported as efficient and quantitative for the final step. | Generates the strained alkyne photochemically. | rsc.org |
Functionalization of Cyanine7 with Various Linkers and Spacers (e.g., PEGylation)
Cyanine7 (Cy7) is a near-infrared (NIR) fluorophore widely used in biological imaging. researchgate.net However, many cyanine (B1664457) dyes and the biomolecules they are intended to label can be hydrophobic. researchgate.netresearchgate.net This poor water solubility presents challenges for in vivo applications, potentially leading to aggregation and reduced bioavailability. researchgate.netresearchgate.net To overcome these issues, Cy7 is often functionalized with hydrophilic linkers and spacers, with polyethylene (B3416737) glycol (PEG) being a prominent example. researchgate.net
PEGylation is the process of attaching PEG chains to a molecule. axispharm.com These PEG linkers serve several critical functions: they act as a flexible spacer between the dye and the target biomolecule, and they significantly enhance the hydrophilicity of the conjugate. axispharm.comnih.gov By increasing the water solubility of the DBCO-Cy7 construct, PEGylation helps prevent aggregation, improves stability in aqueous solutions, and can enhance the pharmacokinetic profile of the labeled biomolecule. researchgate.netresearchgate.netaxispharm.com For example, a Cy7-labeled neutrophil-binding peptide was modified with a 3.4 kDa PEG moiety specifically to increase its solubility and bioavailability for imaging circulating neutrophils. researchgate.net
Impact of Linker Properties on Conjugate Performance
The properties of the linker connecting the DBCO moiety to the Cyanine7 dye are critical determinants of the final conjugate's performance. The choice of linker can influence solubility, stability, aggregation tendency, and pharmacokinetic behavior. researchgate.netnih.gov Hydrophilic linkers are particularly important for counteracting the inherent hydrophobicity of many payloads, including fluorescent dyes. researchgate.net
| Linker Property | Effect on Conjugate Performance | Example/Rationale | Reference |
|---|---|---|---|
| Hydrophilicity (e.g., PEG, Sulfonates) | Increases water solubility, reduces aggregation, improves stability. | Masks the hydrophobicity of the dye and payload, preventing loss of affinity and improving pharmacokinetics. | researchgate.netnih.gov |
| Flexibility | Provides spatial separation between the dye and the biomolecule, minimizing potential interference. | A PEG spacer allows the dye and the reactive group to move independently. | axispharm.com |
| Architecture (Linear vs. Pendant) | Affects conjugate stability and pharmacokinetic profile. | Pendant PEG chains can offer superior stability and slower clearance rates compared to linear PEG chains of equivalent mass. | nih.gov |
Development of Sulfonated and Other Modified Cyanine7 Derivatives
A primary limitation of traditional cyanine dyes, including Cyanine7, is their limited solubility in aqueous buffers, which is a significant drawback for biological applications. nih.govresearchgate.net To address this, a common and effective modification is sulfonation—the introduction of sulfonic acid (-SO₃H) groups onto the fluorophore's structure. lumiprobe.com
The resulting sulfonated cyanine derivatives, such as sulfo-Cyanine7, exhibit greatly enhanced water solubility. medchemexpress.comlumiprobe.com This modification allows for the labeling of biomolecules, particularly delicate proteins, directly in aqueous media without the need for organic co-solvents that could cause denaturation. lumiprobe.com Sulfo-Cy7-DBCO is a commercially available reagent that combines the benefits of water solubility with the utility of copper-free click chemistry, making it a valuable tool for labeling azide-containing molecules in biological systems. medchemexpress.comlumiprobe.com The spectral properties of sulfo-Cyanine7 are very similar to the non-sulfonated parent dye, ensuring that its performance as a near-infrared fluorophore is maintained. lumiprobe.commedchemexpress.com The increased hydrophilicity imparted by the sulfonate groups helps to minimize non-specific binding, leading to improved imaging quality. ruixibiotech.com
| Property | Cyanine7 | sulfo-Cyanine7 | Reference |
|---|---|---|---|
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO). Poorly soluble in water. | High water solubility. | lumiprobe.commedchemexpress.com |
| Primary Application Environment | Labeling in the presence of organic co-solvents. | Labeling of biomolecules directly in aqueous media. | lumiprobe.comlumiprobe.com |
| Spectral Properties | Near-infrared fluorescence. | Similar absorbance and emission spectra to the parent Cy7. | medchemexpress.com |
| Advantages of Modification | N/A | Improves conjugate stability, reduces aggregation, and is ideal for labeling sensitive proteins. | lumiprobe.com |
Future Directions and Emerging Research Paradigms
Integration of DBCO-Cyanine7 into Multifunctional Probes for Simultaneous Detection and Modulation
A significant emerging trend is the incorporation of this compound into multifunctional, or "theranostic" (therapeutic + diagnostic), probes. These sophisticated constructs are designed to simultaneously visualize biological targets and exert a therapeutic or modulatory effect. The DBCO group serves as a versatile chemical handle, enabling the covalent attachment of the Cyanine7 fluorophore to complex molecular assemblies that may include targeting ligands, therapeutic payloads, and other imaging agents.
Research has demonstrated the feasibility of creating dual-modality imaging probes by combining NIR fluorescence (from cyanine (B1664457) dyes) with nuclear imaging modalities like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). nih.gov For instance, a targeting moiety can be conjugated to both a cyanine dye and a chelator like Diethylene triamine pentaacetic acid (DTPA), which can then be radiolabeled. nih.gov This creates a single probe capable of providing high-sensitivity, whole-body imaging via SPECT/PET and high-resolution optical imaging for superficial tissues or fluorescence-guided surgery. nih.govmdpi.com
Furthermore, this compound is being integrated into pretargeted drug delivery systems. nih.gov In this approach, a DBCO-modified antibody specific to a disease marker (e.g., on a tumor cell) is administered first. After the antibody has localized to the target and cleared from circulation, an azide-modified drug carrier linked to Cyanine7 is administered. The bioorthogonal click reaction occurs in vivo at the target site, concentrating the therapeutic agent while allowing for simultaneous NIR fluorescence imaging to monitor delivery and distribution. nih.gov This strategy enhances the therapeutic window by maximizing drug concentration at the target and minimizing systemic exposure.
Key Research Findings in Multifunctional Probe Development:
| Probe Type | Components | Function | Research Focus |
| Dual-Modality Imaging | This compound, Targeting Ligand (e.g., peptide, antibody), Radionuclide Chelator (e.g., DOTA) | Combines NIR fluorescence imaging with PET or SPECT for preoperative and intraoperative visualization. nih.govmdpi.com | Development of probes for specific targets like tumor necrosis or receptor-positive cancers. nih.gov |
| Theranostic Nanoprobes | This compound, Nanoparticle (e.g., albumin), Targeting Moiety, Therapeutic Drug | Delivers a therapeutic agent to a specific site while enabling real-time imaging of its accumulation. nih.gov | Pretargeted strategies to improve tumor accumulation and reduce off-target effects. nih.gov |
| FRET-Based Sensors | Cy3-DBCO, Cy5-Azide | Detection of specific molecular events or environments through Förster Resonance Energy Transfer. nih.gov | Studying molecular delivery and reactions within specific cellular organelles like mitochondria. nih.gov |
Utilization in High-Throughput Screening Methodologies for Biological Discovery
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds, accelerating the discovery of new drugs and biological tools. umd.eduspringernature.com The robust and specific nature of the copper-free click reaction, combined with the intense and stable fluorescence of Cyanine7, makes this compound an excellent reagent for HTS applications. alfa-chemistry.comnih.gov
Click chemistry-based HTS assays are being developed to identify modulators of specific cellular processes. nih.gov For example, an assay to screen for inhibitors of protein palmitoylation, a key lipid modification, was developed using this approach. In such a system, a peptide substrate is immobilized on a plate and treated with a palmitoylation-mimicking alkyne probe. After enzymatic reaction and incubation with a library of potential inhibitors, an azide-functionalized fluorescent dye is "clicked" onto the successfully modified peptides. A reduction in fluorescence intensity indicates that a compound has inhibited the enzyme. The use of a bright NIR dye like a Cyanine7 derivative would be advantageous in such assays to improve signal-to-noise ratios. This methodology is adaptable to a wide range of enzymatic targets, providing a versatile platform for drug discovery. nih.gov
Moreover, cyanine dyes themselves are being used in HTS to develop novel biosensors and cellular stains. acs.orgbroadinstitute.org Screens of combinatorial libraries of fluorescent compounds have yielded dyes that can distinguish between different cell states, such as myoblasts and differentiated myotubes. broadinstitute.org The DBCO moiety on this compound allows it to be readily incorporated into such libraries or used as a reporter in secondary screens to validate hits from primary screens. The development of one-step, HTS-compatible assays using cyanine dye-based probes enables the study of protein thermal stability and protein-ligand interactions at nanomolar concentrations, a significant improvement over traditional methods. acs.org
Exploration of Novel Bioorthogonal Architectures for Enhanced Performance and Specificity
While the strain-promoted azide-alkyne cycloaddition (SPAAC) involving DBCO is a cornerstone of bioorthogonal chemistry, research is actively exploring new chemical architectures to enhance reaction kinetics, improve specificity, and enable more complex biological labeling schemes. researchgate.netresearchgate.net
One major area of advancement is the development of mutually orthogonal bioorthogonal reactions. nih.gov This concept involves using two or more distinct click reactions that proceed simultaneously in the same biological system without interfering with one another. nih.gov A common pairing is the DBCO-azide SPAAC reaction with the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO). nih.govbio-connect.nl This dual-labeling strategy allows researchers to tag two different biomolecules in the same cell or organism with distinct probes, for example, labeling one protein with this compound and another with a TCO-linked green fluorophore. This enables sophisticated multi-target imaging and interaction studies. nih.gov
The performance of SPAAC itself is also being refined. The reaction kinetics and labeling efficiency can be influenced by the specific structure of the cyclooctyne (B158145). nih.gov Studies comparing different cyclooctynes, such as DBCO and Bicyclononyne (BCN), have shown that DBCO exhibits higher reactivity and generates stronger labeling signals within cellular compartments like the nucleus. nih.gov This suggests that the choice of the bioorthogonal reaction partner can be tailored to the specific biological environment for optimal performance. Future work will likely focus on developing new cyclooctyne variants with even faster reaction rates and improved stability and solubility for in vivo applications.
Comparison of Bioorthogonal Reactions for Advanced Architectures:
| Reaction Type | Reactants | Relative Rate | Key Features |
| SPAAC | DBCO + Azide (B81097) | Fast | Highly specific, widely used, stable triazole product. interchim.fr |
| IEDDA | Tetrazine + Trans-cyclooctene (TCO) | Very Fast (up to 1000x faster than SPAAC) | Extremely rapid kinetics ideal for low concentration applications; mutually orthogonal to SPAAC. nih.govnih.gov |
| SPAAC Variant | Bicyclononyne (BCN) + Azide | Moderate | Different reactivity profile compared to DBCO, offering an alternative for specific contexts. nih.govnih.gov |
This ongoing innovation in bioorthogonal chemistry will continue to expand the capabilities of probes like this compound, enabling researchers to ask and answer increasingly complex questions about the intricate workings of living systems.
Q & A
Q. What methodologies enable integration of this compound with other imaging modalities (e.g., PET/MRI)?
- Methodological Answer : Develop dual-labeled probes by conjugating this compound with chelators (e.g., DOTA for radionuclides). Validate multimodal compatibility through phantom studies and cross-calibration of signal intensities. Address quenching effects via Förster resonance energy transfer (FRET) assays .
Key Considerations for Data Rigor
- Reproducibility : Document reaction conditions, instrument settings, and batch-specific data in supplementary materials to enable replication .
- Ethical Alignment : Ensure animal imaging protocols comply with institutional guidelines for dye dosage and exposure limits .
- Interdisciplinary Validation : Collaborate with biophysicists or statisticians to address cross-methodological challenges (e.g., signal-to-noise ratios in complex datasets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
